Cas no 4024-84-4 (1-chloro-3-(cyclohexyloxy)propan-2-ol)

1-chloro-3-(cyclohexyloxy)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-chloro-3-(cyclohexyloxy)propan-2-ol
- 4024-84-4
- 888-769-6
- 2-Propanol, 1-chloro-3-(cyclohexyloxy)-
- DTXSID00505383
- DTXCID90456193
- EN300-2095100
- 1-Chloro-3-(cyclohexyloxy)propan-2-ol
-
- MDL: MFCD20622281
- インチ: InChI=1S/C9H17ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7H2
- InChIKey: NCSVJWYAVAZOJM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 192.0917075Da
- 同位素质量: 192.0917075Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 113
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1.9
1-chloro-3-(cyclohexyloxy)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2095100-0.1g |
1-chloro-3-(cyclohexyloxy)propan-2-ol |
4024-84-4 | 95% | 0.1g |
$376.0 | 2023-09-16 | |
Enamine | EN300-2095100-0.25g |
1-chloro-3-(cyclohexyloxy)propan-2-ol |
4024-84-4 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
Enamine | EN300-2095100-0.5g |
1-chloro-3-(cyclohexyloxy)propan-2-ol |
4024-84-4 | 95% | 0.5g |
$847.0 | 2023-09-16 | |
1PlusChem | 1P0074BA-2.5g |
2-Propanol, 1-chloro-3-(cyclohexyloxy)- |
4024-84-4 | 95% | 2.5g |
$2691.00 | 2024-05-03 | |
1PlusChem | 1P0074BA-50mg |
2-Propanol, 1-chloro-3-(cyclohexyloxy)- |
4024-84-4 | 95% | 50mg |
$363.00 | 2024-05-03 | |
Enamine | EN300-2095100-10g |
1-chloro-3-(cyclohexyloxy)propan-2-ol |
4024-84-4 | 95% | 10g |
$4667.0 | 2023-09-16 | |
Aaron | AR0074JM-2.5g |
2-Propanol, 1-chloro-3-(cyclohexyloxy)- |
4024-84-4 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
Aaron | AR0074JM-100mg |
2-Propanol, 1-chloro-3-(cyclohexyloxy)- |
4024-84-4 | 95% | 100mg |
$542.00 | 2025-02-14 | |
Aaron | AR0074JM-500mg |
2-Propanol, 1-chloro-3-(cyclohexyloxy)- |
4024-84-4 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
Enamine | EN300-2095100-2.5g |
1-chloro-3-(cyclohexyloxy)propan-2-ol |
4024-84-4 | 95% | 2.5g |
$2127.0 | 2023-09-16 |
1-chloro-3-(cyclohexyloxy)propan-2-ol 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1-chloro-3-(cyclohexyloxy)propan-2-olに関する追加情報
Professional Introduction to 1-chloro-3-(cyclohexyloxy)propan-2-ol (CAS No. 4024-84-4)
1-chloro-3-(cyclohexyloxy)propan-2-ol, chemically designated as 1-chloro-3-(cyclohexyloxy)propan-2-ol, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, identified by its unique chemical structure, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. With a CAS number of 4024-84-4, it is recognized by the chemical community as a valuable intermediate in various synthetic pathways.
The molecular structure of 1-chloro-3-(cyclohexyloxy)propan-2-ol consists of a propan-2-ol backbone substituted with a chloro group at the first carbon and a cyclohexyloxy group at the third carbon. This configuration imparts unique reactivity, making it a useful building block in the synthesis of more complex molecules. The presence of both chloro and cyclohexyloxy functional groups allows for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry.
In recent years, the compound has been explored in academic research for its potential applications in the development of novel therapeutic agents. Its structural features make it a candidate for further derivatization, leading to compounds with enhanced pharmacological properties. For instance, researchers have been investigating its role as a precursor in the synthesis of bioactive molecules targeting specific biological pathways. The cyclohexyloxy moiety, in particular, has been noted for its ability to modulate lipophilicity and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 1-chloro-3-(cyclohexyloxy)propan-2-ol is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental to constructing complex organic frameworks. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of intricate molecular architectures. In pharmaceutical research, such reactions are indispensable for creating novel drug candidates with optimized pharmacokinetic profiles.
The compound's reactivity also extends to its role as an intermediate in the production of agrochemicals and specialty chemicals. Its structural versatility allows for modifications that can tailor its properties for specific applications, such as improving solubility or enhancing stability under various conditions. This adaptability makes it a valuable asset in industrial chemistry, where precision and efficiency are paramount.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes. 1-chloro-3-(cyclohexyloxy)propan-2-ol has been incorporated into several studies aimed at developing environmentally friendly synthetic methodologies. These efforts focus on minimizing waste and reducing energy consumption without compromising yield or purity. Such innovations align with global trends toward more sustainable chemical practices.
The pharmaceutical industry continues to explore new derivatives of 1-chloro-3-(cyclohexyloxy)propan-2-ol with the aim of discovering next-generation therapeutics. Researchers are particularly interested in its potential as a scaffold for antiviral and anti-inflammatory agents. The compound's ability to undergo selective functionalization opens up possibilities for designing molecules that can interact with biological targets with high specificity.
In conclusion, 1-chloro-3-(cyclohexyloxy)propan-2-ol (CAS No. 4024-84-4) represents a multifaceted compound with broad applications in both academic research and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, this compound is poised to play an increasingly significant role in the development of innovative chemical solutions.
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